2-(2-Chloro-4-methoxy-5-methylphenyl)-1-methyl-2-oxoethyl thiocyanate
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Overview
Description
Thiocyanic acid, 2-(2-chloro-4-methoxy-5-methylphenyl)-1-methyl-2-oxoethyl ester is a chemical compound with a complex structure It is characterized by the presence of a thiocyanate group, a chlorinated aromatic ring, and an ester linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiocyanic acid, 2-(2-chloro-4-methoxy-5-methylphenyl)-1-methyl-2-oxoethyl ester typically involves the following steps:
Formation of the Chlorinated Aromatic Intermediate: The starting material, 2-chloro-4-methoxy-5-methylphenol, is chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Esterification: The chlorinated intermediate is then reacted with methyl 2-oxoacetate in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to form the ester linkage.
Thiocyanation: The final step involves the introduction of the thiocyanate group. This is typically achieved by reacting the ester with ammonium thiocyanate in the presence of a suitable solvent, such as acetone or ethanol, under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Thiocyanic acid, 2-(2-chloro-4-methoxy-5-methylphenyl)-1-methyl-2-oxoethyl ester can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiocyanate group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium, potassium permanganate in neutral or alkaline medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halides (e.g., sodium chloride) in polar solvents, amines (e.g., methylamine) in aprotic solvents.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or thioethers.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
Thiocyanic acid, 2-(2-chloro-4-methoxy-5-methylphenyl)-1-methyl-2-oxoethyl ester has several scientific research applications:
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of thiocyanic acid, 2-(2-chloro-4-methoxy-5-methylphenyl)-1-methyl-2-oxoethyl ester involves its interaction with biological molecules. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or antifungal effects.
Comparison with Similar Compounds
Similar Compounds
Thiocyanic acid, 2-(2-chloro-4-methoxyphenyl)-1-methyl-2-oxoethyl ester: Similar structure but lacks the methyl group on the aromatic ring.
Thiocyanic acid, 2-(2-chloro-5-methylphenyl)-1-methyl-2-oxoethyl ester: Similar structure but lacks the methoxy group on the aromatic ring.
Thiocyanic acid, 2-(2-chloro-4-methoxy-5-methylphenyl)-2-oxoethyl ester: Similar structure but lacks the methyl group on the ester linkage.
Uniqueness
Thiocyanic acid, 2-(2-chloro-4-methoxy-5-methylphenyl)-1-methyl-2-oxoethyl ester is unique due to the presence of both the methoxy and methyl groups on the aromatic ring, as well as the methyl group on the ester linkage
Properties
Molecular Formula |
C12H12ClNO2S |
---|---|
Molecular Weight |
269.75 g/mol |
IUPAC Name |
[1-(2-chloro-4-methoxy-5-methylphenyl)-1-oxopropan-2-yl] thiocyanate |
InChI |
InChI=1S/C12H12ClNO2S/c1-7-4-9(10(13)5-11(7)16-3)12(15)8(2)17-6-14/h4-5,8H,1-3H3 |
InChI Key |
SOHMWVXOAKNVTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1OC)Cl)C(=O)C(C)SC#N |
Origin of Product |
United States |
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